Cellular Permeability & Efficacy: Jhdm-IN-1 vs. Methylstat
Jhdm-IN-1 (free acid) exhibits poor cellular permeability, showing no growth inhibition in JMJD2C-sensitive KYSE150 cells at concentrations up to 100 µM after 48 h [1][2]. In contrast, its methyl ester prodrug, Methylstat, demonstrates robust cellular activity, inhibiting KYSE150 cell growth with a GI50 of 5.1 µM [1][3]. This highlights a critical distinction: Jhdm-IN-1 is suitable only for in vitro biochemical assays, while Methylstat is required for cellular studies targeting the same JHDM enzymes.
Methylstat GI₅₀ = 5.1 µM
| Evidence Dimension | Cell growth inhibition (KYSE150 cells) |
|---|---|
| Target Compound Data | No inhibition at 100 µM (48 h treatment) |
| Comparator Or Baseline | Methylstat GI50 = 5.1 µM |
| Quantified Difference | >19.6-fold difference in potency (Jhdm-IN-1 inactive at 100 µM vs Methylstat GI50 5.1 µM) |
| Conditions | KYSE150 esophageal cancer cell line; 48 h treatment [1][2][3] |
Why This Matters
This directly informs procurement: Jhdm-IN-1 is an in vitro biochemical probe, not a cell-active tool. Users requiring cellular JHDM inhibition must instead acquire Methylstat, preventing wasted experimental effort and resources.
- [1] Luo X, Liu Y, Kubicek S, Myllyharju J, Tumber A, Ng S, Che KH, Podoll J, Heightman TD, Oppermann U, Schreiber SL, Wang X. A selective inhibitor and probe of the cellular functions of Jumonji C domain-containing histone demethylases. J Am Chem Soc. 2011 Jun 22;133(24):9451-6. doi: 10.1021/ja201597b. View Source
- [2] PeptideDB. JHDM-IN-1 (CAS 1310809-17-6) - Database Entry. View Source
- [3] TargetMol. Methylstat (T7057) - Product Page. View Source
